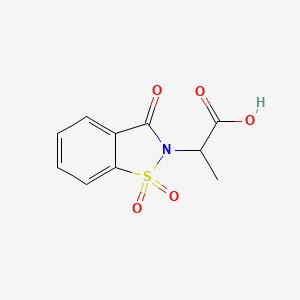

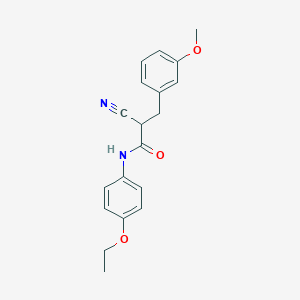

![molecular formula C23H17N5O B2455494 N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 1797722-42-9](/img/structure/B2455494.png)

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .

Synthesis Analysis

The synthesis of imidazole derivatives has been performed by different methods. One method involves the condensation of two molecules of pyridine-2-carboxaldehyde in the presence of MnCl2 and ammonium diethyldithiophosphate . Another method involves a chemodivergent synthesis from α-bromoketones and 2-aminopyridines .Molecular Structure Analysis

The molecular structure of imidazole derivatives, including “this compound”, has been elucidated by different spectroscopic techniques including IR, NMR, and Mass .Chemical Reactions Analysis

Imidazole derivatives have been synthesized via various chemical reactions. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Mecanismo De Acción

Target of Action

The primary targets of N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide are KRAS G12C , acetylcholinesterase (AChE) , butyrylcholinesterase (BChE) , and Lipoxygenase (LOX) . These targets play crucial roles in various biological processes. KRAS G12C is a common mutation in cancers, while AChE and BChE are key enzymes in nerve signal transmission. LOX is involved in the metabolism of fatty acids.

Mode of Action

This compound acts as a covalent inhibitor , forming a covalent bond with its targets, which leads to the inhibition of their activity. It has been found to be a potent anticancer agent for KRAS G12C-mutated cells . It also inhibits AChE, BChE, and LOX , thereby affecting nerve signal transmission and fatty acid metabolism.

Biochemical Pathways

The inhibition of AChE and BChE by this compound affects the cholinergic pathway , which is crucial for nerve signal transmission . Its inhibition of LOX affects the arachidonic acid pathway , which is involved in inflammation and other immune responses . The inhibition of KRAS G12C affects the RAS/RAF/MEK/ERK pathway , which is involved in cell proliferation and survival .

Result of Action

The inhibition of KRAS G12C by this compound can lead to the suppression of cancer cell proliferation . The inhibition of AChE and BChE can affect nerve signal transmission, while the inhibition of LOX can affect inflammation and immune responses .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide in lab experiments is its selectivity towards CK2, which allows for specific targeting of downstream pathways. However, one limitation of using this compound is its potential off-target effects, which may affect the interpretation of experimental results.

Direcciones Futuras

For research on N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide include further elucidation of its mechanism of action and identification of downstream targets, as well as preclinical and clinical studies to evaluate its therapeutic potential in various diseases. Additionally, the development of more potent and selective CK2 inhibitors may lead to the identification of new drug candidates for the treatment of diseases.

Métodos De Síntesis

The synthesis of N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide involves a multi-step process that begins with the synthesis of 2-(2-aminophenyl)imidazo[1,2-a]pyridine, which is then reacted with 3-(1H-pyrazol-1-yl)benzoyl chloride to form this compound. The synthesis of this compound has been described in detail in a study published in the Journal of Medicinal Chemistry.

Aplicaciones Científicas De Investigación

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In a study published in the Journal of Biological Chemistry, this compound was shown to inhibit the growth of breast cancer cells by targeting the protein kinase CK2. This compound has also been shown to have neuroprotective effects in a mouse model of Parkinson's disease in a study published in the Journal of Neuroscience.

Propiedades

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-pyrazol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N5O/c29-23(17-7-5-8-18(15-17)28-14-6-12-24-28)26-20-10-2-1-9-19(20)21-16-27-13-4-3-11-22(27)25-21/h1-16H,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZTUZZYCHUXOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)N5C=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

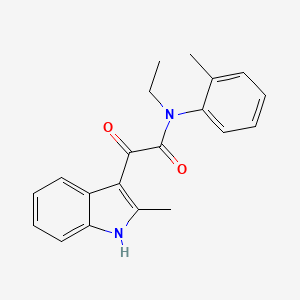

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2455413.png)

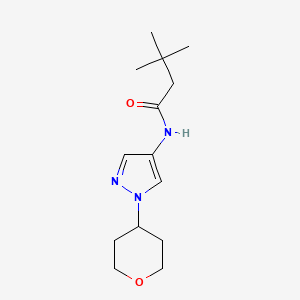

![1-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2455421.png)

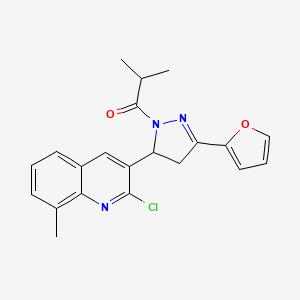

![Methyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2455422.png)

![2-[(4,4-Difluorocyclohexyl)oxy]pyridine](/img/structure/B2455424.png)

![(E)-ethyl 2-((2-ethoxy-1-naphthoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2455432.png)

![N-(3-chlorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2455433.png)